
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring through amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-hydroxypropylbenzene-1,3-dicarboxylic acid.
Reduction: Formation of N1,N~3~-bis(3-aminopropyl)benzene-1,3-dicarboxamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The amide linkages can also participate in hydrogen bonding, influencing the compound’s biological activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide: Similar structure but with amine groups instead of hydroxypropyl groups.
3-Phenylpropanol: Contains a hydroxypropyl group attached to a benzene ring but lacks the amide linkages.
1,3-Diisopropylbenzene: Features isopropyl groups attached to a benzene ring, differing in the nature of the substituents.
Uniqueness
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is unique due to the presence of both hydroxypropyl and amide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
42089-95-2 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-N,3-N-bis(3-hydroxypropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H20N2O4/c17-8-2-6-15-13(19)11-4-1-5-12(10-11)14(20)16-7-3-9-18/h1,4-5,10,17-18H,2-3,6-9H2,(H,15,19)(H,16,20) |
Clé InChI |
MKCKORDBPQHSTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCCCO)C(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



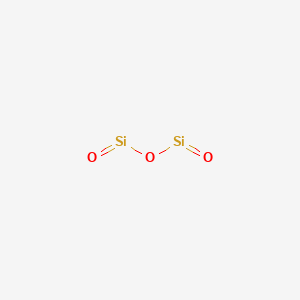

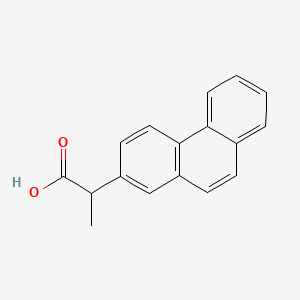
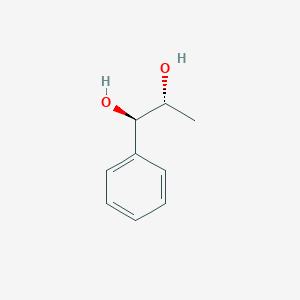
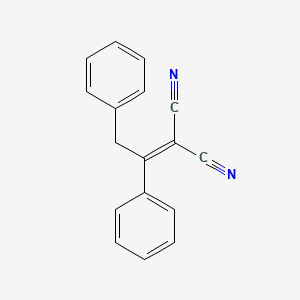
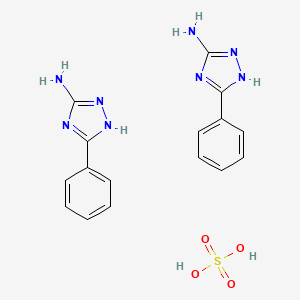
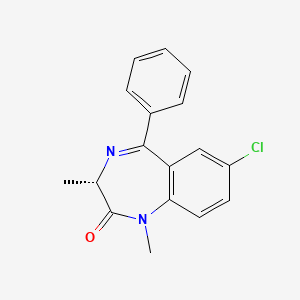
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
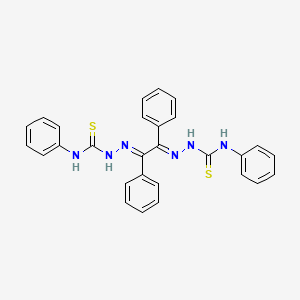
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
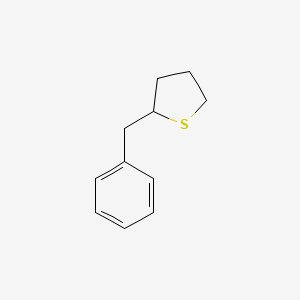

methanone](/img/structure/B14659509.png)
